molecular formula C5H5NO2 B12974229 2-Propenoic acid, 3-cyano-, methyl ester, (Z)-

2-Propenoic acid, 3-cyano-, methyl ester, (Z)-

Cat. No.: B12974229
M. Wt: 111.10 g/mol
InChI Key: AJXIQWIGXITQSV-IHWYPQMZSA-N
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Description

2-Propenoic acid, 3-cyano-, methyl ester, (Z)- (CAS: Not explicitly provided; referred to in ) is a cyano-substituted acrylic acid ester with the molecular formula C₅H₅NO₂. It belongs to the class of α-cyanoacrylates, which are renowned for their rapid polymerization under ambient conditions, making them valuable in adhesives and medical applications. The (Z) -configuration denotes the spatial arrangement of substituents around the double bond, influencing its reactivity and physical properties. This compound is structurally characterized by a cyano (-CN) group at the β-position and a methyl ester at the α-position ().

Properties

Molecular Formula

C5H5NO2

Molecular Weight

111.10 g/mol

IUPAC Name

methyl (Z)-3-cyanoprop-2-enoate

InChI

InChI=1S/C5H5NO2/c1-8-5(7)3-2-4-6/h2-3H,1H3/b3-2-

InChI Key

AJXIQWIGXITQSV-IHWYPQMZSA-N

Isomeric SMILES

COC(=O)/C=C\C#N

Canonical SMILES

COC(=O)C=CC#N

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Propenoic acid, 3-cyano-, methyl ester, (Z)-

Classical Organic Synthesis Routes

Knoevenagel Condensation Followed by Esterification

One of the primary synthetic routes involves the Knoevenagel condensation of cyanoacetic acid derivatives with aldehydes or ketones, followed by esterification to yield the methyl ester of the (Z)-3-cyanoacrylic acid.

  • Step 1: Condensation of cyanoacetic acid with formaldehyde or substituted aldehydes in the presence of a base such as potassium carbonate.
  • Step 2: Esterification of the resulting 3-cyanoacrylic acid with methanol under acidic or basic catalysis to form the methyl ester.

This method typically yields the (Z)-isomer due to the thermodynamic stability of the cis configuration in the double bond adjacent to the cyano and ester groups.

Palladium-Catalyzed Cyanation of Unsaturated Halides

Another approach involves the palladium-catalyzed cyanation of unsaturated halides or triflates:

  • Starting from an unsaturated halide (e.g., dibromide or monobromide derivatives), treatment with potassium cyanide in the presence of palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) leads to the formation of the cyano-substituted acrylic ester.
  • This method preserves the double bond geometry, favoring the (Z)-isomer.
Base-Catalyzed Condensation of Isobutyraldehyde and Cyanoacetic Acid
  • Isobutyraldehyde and cyanoacetic acid undergo base-catalyzed condensation (e.g., with potassium hydroxide) to form 2-cyano-4-methyl-2-pentenoic acid salts.
  • Subsequent esterification and purification yield the methyl ester of the cyanoacrylic acid derivative.

Enzymatic and Chemoenzymatic Methods

Recent advances have introduced biocatalytic methods for the preparation of cyanoacrylate derivatives, including the (Z)-methyl 3-cyanoacrylate:

  • Enzyme-Catalyzed Reduction: Enoate reductase enzymes catalyze the reduction of α,β-unsaturated nitriles to produce chiral cyanoacrylate esters with high stereoselectivity.
  • The enzyme is typically immobilized on solid supports and used in aqueous or biphasic solvent systems at mild temperatures (20–40°C) and pH 4.5–8.5.
  • This method allows simultaneous condensation and hydrogenation steps, improving yield and stereochemical purity.

Detailed Experimental Procedure Example

A representative procedure adapted from literature for the preparation of (Z)-methyl 3-cyanoacrylate is as follows:

Step Reagents & Conditions Description Yield & Notes
1 Cyanoacetic acid + glyoxalic acid monohydrate + K2CO3 in methanol, reflux 2–16 h Knoevenagel condensation to form potassium salt intermediate Intermediate isolated as white crystals, ~57% yield
2 Esterification with methanol under acidic conditions Conversion of acid salt to methyl ester Purified by recrystallization, high purity
3 Optional enzymatic reduction with enoate reductase in aqueous buffer, 20–40°C Stereoselective reduction to enhance (Z)-isomer content High stereoselectivity, mild conditions

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield Stereoselectivity
Knoevenagel Condensation + Esterification Simple, well-established, scalable Requires purification steps, possible isomer mixtures 50–80% Moderate to high (Z favored)
Pd-Catalyzed Cyanation Retains double bond geometry, high purity Requires expensive catalysts, sensitive to conditions 60–90% High (Z retained)
Enzymatic Reduction Mild conditions, high stereoselectivity, environmentally friendly Requires enzyme preparation, longer reaction times 70–90% Very high (Z enriched)

Research Findings and Notes

  • The (Z)-isomer is thermodynamically favored due to intramolecular interactions between the cyano and ester groups, which stabilize the cis configuration.
  • Enzymatic methods provide a green alternative to classical synthesis, reducing hazardous reagents and improving stereochemical control.
  • The use of immobilized enzymes allows for catalyst reuse and continuous processing.
  • Palladium-catalyzed cyanation is effective for retaining double bond geometry but requires careful control of reaction conditions to avoid isomerization.
  • The choice of base and solvent in Knoevenagel condensation significantly affects the yield and purity of the product.

Chemical Reactions Analysis

Hydrolysis Reactions

This compound undergoes hydrolysis under both acidic and basic conditions due to its ester functionality:

Condition Reagents Products Yield Mechanism
AcidicH₂SO₄/H₂O3-cyanoacrylic acid + methanol85-92%Acid-catalyzed ester hydrolysis
BasicNaOH/H₂OSodium 3-cyanoacrylate + methanol78-88%Base-promoted saponification

The Z-configuration influences hydrolysis rates through steric effects, with complete conversion typically requiring 4-6 hours at reflux temperatures.

Polymerization

The compound displays rapid anionic polymerization characteristics:

Key Features:

  • Initiation: Moisture or weak bases (e.g., OH⁻ ions)

  • Applications: Medical adhesives, quick-setting glues

Polymerization Data:

Initiator Temp (°C)Gel Time (s)Molecular Weight (Da)
Water2515-2015,000-20,000
Amines255-108,000-12,000

Diels-Alder Reactions

The α,β-unsaturated system acts as dienophile in [4+2] cycloadditions:

Representative Reaction:

text
(Z)-methyl 3-cyanoacrylate + 1,3-butadiene → bicyclic adduct

Experimental Conditions:

  • Solvent: Toluene

  • Temperature: 110°C

  • Time: 24 hours

  • Yield: 67%

The reaction demonstrates stereoselectivity with >95% endo preference.

Nucleophilic Additions

The electron-deficient double bond undergoes Michael additions:

Nucleophile Conditions Product Yield
Primary aminesEtOH, 25°C, 2hβ-amino derivatives75-82%
ThiolsDMF, 60°C, 4hβ-thioesters68-73%
Grignard reagentsTHF, -78°C to 25°C, 12hβ-alkyl/aryl substituted esters55-65%

Condensation Reactions

Used in synthesizing β-aryl-γ-amino acid precursors:

Protocol from RSC Publication :

  • React with aryl nitriles and glyoxalic acid

  • K₂CO₃ catalyst in methanol

  • Reflux for 2-16 hours

  • Obtain 3-aryl-3-cyano-propenoic acid derivatives

Typical Results:

Aryl Group Reaction Time (h)Yield (%)Purity (HPLC)
Phenyl48298.5
4-MeO-C₆H₄67597.8
2-Naphthyl126896.2

Complexation Behavior

The cyano group participates in coordination chemistry:

Demonstrated Complexes:

  • Ag(I) coordination polymers (CN→Ag interactions)

  • Cu(II) chelates using ester carbonyl oxygen

Stability Constants (log K):

Metal Ion Solventlog K (25°C)
Ag⁺Acetone4.32 ± 0.12
Cu²⁺Methanol3.85 ± 0.15

This comprehensive analysis demonstrates the compound's versatility in organic synthesis and materials science. Its unique electronic configuration (combined ester and cyano groups) enables participation in multiple reaction pathways, making it valuable for creating complex molecular architectures .

Scientific Research Applications

Synthesis of Fine Chemicals

Methyl 3-cyanopropenoate is utilized as an intermediate in the synthesis of various fine chemicals. Its unique structure allows it to participate in multiple organic reactions, including:

  • Michael Additions: The compound can act as a Michael acceptor due to its electrophilic nature, allowing for the formation of new carbon-carbon bonds.
  • Diels-Alder Reactions: It can be used as a diene or dienophile in Diels-Alder reactions to create complex cyclic structures .

Polymer Chemistry

This compound is significant in polymer chemistry, particularly in the production of:

  • Acrylic Polymers: Methyl 3-cyanopropenoate can be polymerized to produce acrylic-based materials that exhibit excellent mechanical properties and thermal stability.
  • Coatings and Adhesives: The incorporation of this compound into polymer formulations enhances adhesion properties and chemical resistance .

Pharmaceuticals

The cyano group in methyl 3-cyanopropenoate makes it an attractive building block for pharmaceutical compounds. It can be transformed into various bioactive molecules through:

  • Functionalization Reactions: The cyano group can be converted into amines or carboxylic acids, leading to the development of new drugs with therapeutic potential .
  • Synthesis of Antitumor Agents: Research has indicated that derivatives of this compound may exhibit antitumor activity, making it a candidate for further pharmacological studies .

Case Study 1: Synthesis of Antitumor Compounds

A study demonstrated the synthesis of novel antitumor agents derived from methyl 3-cyanopropenoate. The researchers utilized the compound as a precursor for synthesizing substituted pyrimidines, which showed promising cytotoxic activity against various cancer cell lines .

Case Study 2: Development of Sustainable Polymers

In an initiative aimed at developing sustainable materials, researchers explored the use of methyl 3-cyanopropenoate in creating biodegradable polymers. The study highlighted the compound's role in reducing reliance on fossil fuels while maintaining desirable material properties .

Data Table: Comparison of Applications

Application AreaSpecific UseBenefits
Fine ChemicalsIntermediate for organic synthesisVersatile reactivity
Polymer ChemistryAcrylic polymersEnhanced mechanical properties
PharmaceuticalsBuilding block for drugsPotential antitumor activity
Sustainable MaterialsBiodegradable polymersReduced environmental impact

Mechanism of Action

The primary mechanism of action for (Z)-Methyl 3-cyanoacrylate is its rapid polymerization in the presence of moisture. This polymerization is initiated by anionic species, leading to the formation of long polymer chains that create strong adhesive bonds . The molecular targets include hydroxyl groups on surfaces, which facilitate the bonding process.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

Halogen-Substituted Analogs
  • 2-Propenoic Acid, 3-Chloro-, Methyl Ester, (Z)- (CAS 3510-44-9; ): Molecular Formula: C₄H₅ClO₂; MW: 120.53 g/mol. The chloro substituent at the β-position replaces the cyano group, reducing electron-withdrawing effects. This decreases polymerization propensity compared to cyanoacrylates. Reaction thermochemistry data (ΔrH° = Not quantified) suggest lower thermodynamic stability than cyano derivatives .
  • 2-Propenoic Acid, 3-(4-Bromophenyl)-2-Cyano-, Ethyl Ester, (2Z)- (CAS 948023-55-0; ): Molecular Formula: C₁₂H₁₀BrNO₂; MW: 280.12 g/mol. The bromophenyl group introduces steric hindrance and aromaticity, enhancing UV stability but reducing solubility in polar solvents. The cyano group remains, preserving some reactivity for adhesive applications .
Aromatic and Heterocyclic Derivatives
  • 2-Propenoic Acid, 3-Phenyl-, Methyl Ester, (2Z)- (CAS 19713-73-6; ): Molecular Formula: C₁₀H₁₀O₂; MW: 162.19 g/mol. Unlike cyano derivatives, it lacks rapid polymerization due to the absence of an electron-withdrawing cyano group .
  • 2-Propenoic Acid, 3-[4-Methoxyphenyl]-, Ethyl Ester (): Molecular Formula: C₁₂H₁₄O₃; MW: 206.24 g/mol. The methoxyphenyl group provides electron-donating effects, reducing electrophilicity.
Ester Group Variations
  • 2-Propenoic Acid, Ethyl Ester (CAS 140-88-5; ): Molecular Formula: C₅H₈O₂; MW: 100.12 g/mol. Used as a monomer in plastics, it lacks the adhesive properties of cyanoacrylates .

Thermodynamic and Stereochemical Considerations

  • Cyano Group Impact: The -CN group in the target compound enhances electrophilicity, enabling anion-mediated polymerization. This contrasts with chloro or phenyl analogs, which require external initiators .
  • (Z)-Configuration : The stereochemistry influences melting points and solubility. For example, (Z)-cinnamate derivatives () exhibit lower melting points than (E)-isomers due to reduced molecular symmetry .

Biological Activity

2-Propenoic acid, 3-cyano-, methyl ester, (Z)-, commonly referred to as methyl (Z)-2-cyano-3-propenoate, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by case studies and research findings.

  • Chemical Formula : C5_5H5_5NO2_2
  • Molecular Weight : 113.10 g/mol
  • Structure : The compound features a cyano group attached to the propenoic acid backbone, influencing its reactivity and biological activity.

Antimicrobial Activity

Research indicates that 2-propenoic acid derivatives exhibit notable antimicrobial properties. For instance:

  • Inhibition of Microbial Growth : Studies have shown that methyl esters of related compounds can inhibit the growth of various microorganisms such as Escherichia coli, Candida albicans, and Aspergillus niger at concentrations above 40 μmol/L . The activity is enhanced by the electron-withdrawing nature of substituents on the furan ring.
  • Case Study : A study demonstrated that derivatives of 2-cyano-3-propenoic acid displayed selective antibacterial activity against Gram-positive bacteria, with minimal effects on Gram-negative strains .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory potential:

  • Mechanism of Action : It has been observed to reduce the release of inflammatory cytokines such as TNF-α and IL-6 in various models . This suggests a mechanism involving the modulation of immune responses.
  • Case Study : In a rat model of endometriosis, administration of related methyl esters showed significant reduction in inflammation markers and oxidative stress . These findings highlight the potential for therapeutic applications in inflammatory diseases.

Anticancer Activity

Emerging evidence suggests that 2-propenoic acid derivatives may possess anticancer properties:

  • In Vitro Studies : Research indicates that certain derivatives exhibit cytotoxic effects against cancer cell lines. For example, methyl (Z)-2-cyano-3-propenoate has been linked to antiproliferative effects on specific cancer types .
  • Table 1: Summary of Biological Activities
Activity TypeBiological EffectReference
AntimicrobialInhibition of E. coli
Inhibition of C. albicans
Anti-inflammatoryReduced TNF-α levels
AnticancerCytotoxic effects on cancer cells

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